N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine
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Overview
Description
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine moiety connected through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Amine Linkage: The final step involves the formation of the amine linkage through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets. The biphenyl and pyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine: Unique due to its specific biphenyl and pyridine structure.
N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine derivatives: Variations in the substituents on the biphenyl or pyridine rings can lead to different properties and applications.
Uniqueness
The uniqueness of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine lies in its specific combination of biphenyl and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2 |
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Molecular Weight |
274.4g/mol |
IUPAC Name |
1-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H18N2/c1-2-6-17(7-3-1)18-11-9-16(10-12-18)14-20-15-19-8-4-5-13-21-19/h1-13,20H,14-15H2 |
InChI Key |
VWZVACDFLYKCRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
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